molecular formula C38H60O17 B12432657 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Cat. No.: B12432657
M. Wt: 788.9 g/mol
InChI Key: CANAPGLEBDTCAF-NANAPOIXSA-N
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Description

The compound “3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (1S,5R,9S,13R)-13-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0(1),(1)?.0?,?]hexadecane-5-carboxylate” is a highly complex organic molecule. It features multiple hydroxyl groups, a carboxylate group, and a tetracyclic structure, indicating potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and construction of the tetracyclic core. Typical reaction conditions might include the use of protecting groups like acetals or silyl ethers, and reagents such as glycosyl donors and acceptors.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques like automated synthesis, high-performance liquid chromatography (HPLC) for purification, and possibly biotechnological methods if the compound is derived from natural sources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: Hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include acidic or basic catalysts.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

This compound could have a wide range of applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying carbohydrate-protein interactions.

    Medicine: Possible therapeutic applications due to its complex structure and potential biological activity.

    Industry: Use in the synthesis of specialized chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes or receptors through its hydroxyl and carboxylate groups, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl derivatives: Similar glycosidic compounds with varying substituents.

    Tetracyclic carboxylates: Compounds with similar tetracyclic cores and carboxylate groups.

Uniqueness

The unique combination of multiple hydroxyl groups, a carboxylate group, and a tetracyclic structure sets this compound apart, potentially offering unique biological activities and applications.

Properties

Molecular Formula

C38H60O17

Molecular Weight

788.9 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9S,13R)-13-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,35-,36-,37+,38-/m1/s1

InChI Key

CANAPGLEBDTCAF-NANAPOIXSA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O[C@]34CCC5[C@@]6(CCC[C@@](C6CC[C@@]5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O

Origin of Product

United States

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